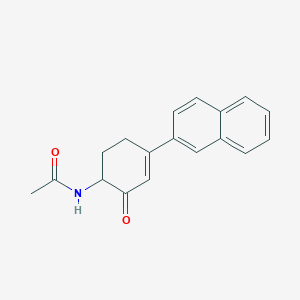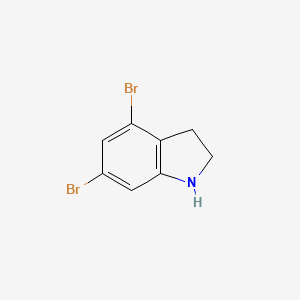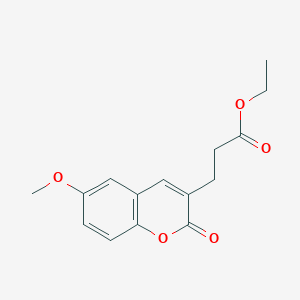
N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide is an organic compound that features a naphthalene ring fused to a cyclohexene ring with an acetamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a Friedel-Crafts acylation to introduce an acyl group.
Cyclohexene Ring Formation: The acylated naphthalene is then subjected to a Diels-Alder reaction with a suitable diene to form the cyclohexene ring.
Introduction of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or substituted amides.
Wissenschaftliche Forschungsanwendungen
N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and electroluminescent materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Naphthalen-2-yl)acetamide: A simpler analog without the cyclohexene ring.
N-(4-(Naphthalen-2-yl)-2-oxocyclohexyl)acetamide: A similar compound with a fully saturated cyclohexane ring instead of a cyclohexene ring.
Uniqueness
N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide is unique due to the presence of both a naphthalene ring and a cyclohexene ring, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
88141-46-2 |
|---|---|
Molekularformel |
C18H17NO2 |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
N-(4-naphthalen-2-yl-2-oxocyclohex-3-en-1-yl)acetamide |
InChI |
InChI=1S/C18H17NO2/c1-12(20)19-17-9-8-16(11-18(17)21)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10-11,17H,8-9H2,1H3,(H,19,20) |
InChI-Schlüssel |
QTYNEBOIDMHNAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1CCC(=CC1=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-](/img/structure/B11847907.png)
![2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847908.png)
![1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11847912.png)
![tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate](/img/structure/B11847914.png)

![N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide](/img/structure/B11847929.png)
![Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11847933.png)



